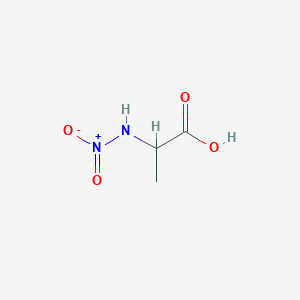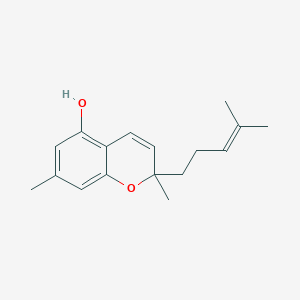![molecular formula C9H11F2N3O3 B163209 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 128496-09-3](/img/structure/B163209.png)
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a modified sugar moiety, contributes to its biological activity and stability.
Preparation Methods
The synthesis of 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves several key steps:
Starting Materials: The synthesis typically begins with a suitable sugar derivative and a fluorinated cytosine base.
Glycosylation Reaction: The sugar derivative undergoes a glycosylation reaction with the fluorinated cytosine base under acidic or basic conditions to form the nucleoside analog.
Deprotection: Protective groups used during the synthesis are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analog interactions.
Biology: The compound is used in studies of DNA and RNA synthesis and function, as well as in the investigation of enzyme-substrate interactions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of nucleic acid synthesis. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. Molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one can be compared with other nucleoside analogs, such as:
- 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)thymine
- 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)uracil
These compounds share similar structural features but differ in their base components, leading to variations in their biological activity and applications. The presence of the fluorine atom and the modified sugar moiety in this compound makes it unique and enhances its stability and efficacy in therapeutic applications.
Properties
CAS No. |
128496-09-3 |
|---|---|
Molecular Formula |
C9H11F2N3O3 |
Molecular Weight |
247.2 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h2,4-5,8,15H,1,3H2,(H2,12,13,16)/t4-,5-,8+/m0/s1 |
InChI Key |
PQIIAWFMYCQACX-ZVQZEWSASA-N |
SMILES |
C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=C(C(=NC2=O)N)F)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO |
Synonyms |
1-(2,3-dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)-5-fluorocytosine 2,3-DDFP-5-FC 5,2'-F2-dd-ara-C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)
![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)








